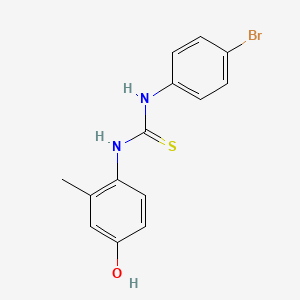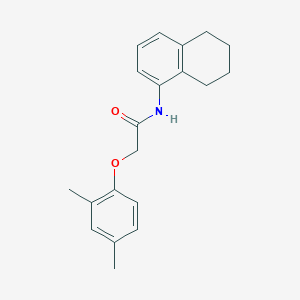
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
説明
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications. DTA-1 belongs to the family of αGalCer analogs and has been shown to activate natural killer T (NKT) cells, a unique subset of T cells that play a critical role in the immune system.
作用機序
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells by binding to CD1d molecules on antigen-presenting cells and inducing conformational changes that allow the presentation of glycolipid antigens to NKT cells. This leads to the activation of NKT cells and the secretion of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which play critical roles in the immune system's response to various diseases.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have several biochemical and physiological effects, including the activation of NKT cells, the secretion of cytokines, and the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. Additionally, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-inflammatory effects and to protect against infectious diseases, such as influenza.
実験室実験の利点と制限
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments, including its ability to activate NKT cells and its potential therapeutic applications in various diseases. However, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including its potential therapeutic applications in various diseases, the optimization of its dosage and administration route, and the development of new analogs with improved efficacy and safety profiles. Additionally, further studies are needed to determine the long-term effects of 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide on the immune system and its potential interactions with other drugs.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells, leading to the secretion of cytokines and the activation of other immune cells. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several advantages for lab experiments, including its ability to activate NKT cells and its potential therapeutic applications. However, further studies are needed to determine its optimal dosage and administration route and to develop new analogs with improved efficacy and safety profiles.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and autoimmune disorders. 2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide activates NKT cells, which have been shown to play a critical role in the immune system's response to these diseases. NKT cells can recognize and respond to glycolipid antigens presented by CD1d molecules on antigen-presenting cells, leading to the secretion of cytokines and the activation of other immune cells.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-10-11-19(15(2)12-14)23-13-20(22)21-18-9-5-7-16-6-3-4-8-17(16)18/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFOMGARAWZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4693938.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4693946.png)
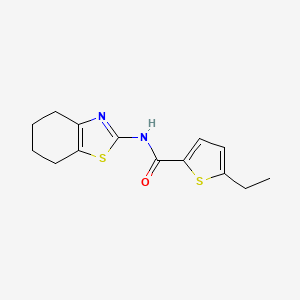
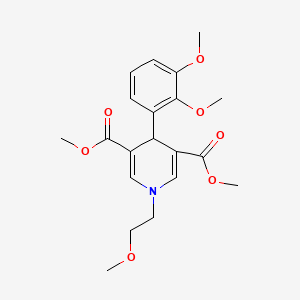
![2-chloro-4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4693961.png)
![ethyl (2-{[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4693974.png)
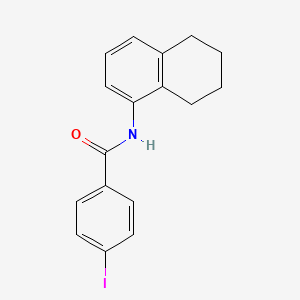
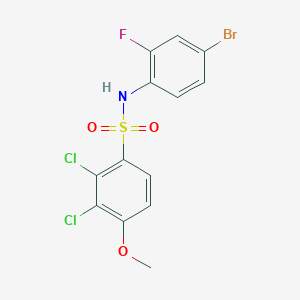


![2-(3,4-dimethoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4693991.png)


